molecular formula C9H7BrN2O3 B2667653 6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid CAS No. 1782250-48-9

6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid

Número de catálogo: B2667653
Número CAS: 1782250-48-9
Peso molecular: 271.07
Clave InChI: DNXZBYHWYHVSEO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid is a substituted benzimidazole derivative characterized by:

  • Bromo group at position 6 (electron-withdrawing).
  • Methyl group at position 1 (enhancing lipophilicity).
  • Carboxylic acid at position 4 (improving solubility and enabling ionic interactions).

Its molecular formula is C₉H₇BrN₂O₃ (assuming methyl substitution at N-1), with a molar mass of 285.07 g/mol. The compound’s unique substitution pattern distinguishes it from other benzimidazole derivatives in terms of bioactivity, solubility, and target specificity .

Propiedades

IUPAC Name

6-bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O3/c1-12-6-3-4(10)2-5(8(13)14)7(6)11-9(12)15/h2-3H,1H3,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXZBYHWYHVSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=CC(=C2NC1=O)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the benzimidazole core: The reaction of o-phenylenediamine with a suitable carboxylic acid derivative, such as formic acid or acetic acid, under acidic conditions to form the benzimidazole core.

    Methylation: The methylation of the nitrogen atom at the 1-position using a methylating agent such as methyl iodide or dimethyl sulfate.

    Oxidation: The oxidation of the benzimidazole ring to introduce the oxo group at the 2-position using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of 6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The oxo group at the 2-position can undergo oxidation or reduction to form different derivatives.

    Esterification and Amidation Reactions: The carboxylic acid functional group at the 4-position can react with alcohols or amines to form esters or amides, respectively.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Methylation: Methyl iodide, dimethyl sulfate

    Oxidation: Potassium permanganate, chromium trioxide

    Carboxylation: Carbon dioxide, carboxylic acid derivatives

Major Products Formed

    Substitution Products: Various substituted benzimidazole derivatives

    Oxidation and Reduction Products: Different oxo or hydroxy derivatives

    Ester and Amide Products: Esters and amides of 6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid

Aplicaciones Científicas De Investigación

6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.

Mecanismo De Acción

The mechanism of action of 6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its effects. The presence of the bromine atom, oxo group, and carboxylic acid functional group can influence its binding affinity and specificity to these targets. The exact pathways and molecular interactions involved can vary depending on the specific biological context and application.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Benzimidazole Derivatives

Compound Name Substituents Key Functional Groups Molecular Formula Molar Mass (g/mol)
6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid 6-Br, 1-CH₃, 2-O, 4-COOH Br, CH₃, Oxo, COOH C₉H₇BrN₂O₃ 285.07
APY29 (Benzimidazole nucleus) Unspecified substituents Benzimidazole core - -
AT9283 Benzimidazole with kinase-targeting groups Benzimidazole, kinase-binding moieties - -
Compound 9b (B-norcholesteryl derivative) 6-Benzimidazole, electron-donating groups Benzimidazole, B-norcholesteryl - -
6-Bromo-1H-benzimidazole-4-carboxylic acid (CAS 255064-08-5) 6-Br, 4-COOH Br, COOH C₈H₅BrN₂O₂ 241.04

Key Observations :

  • The carboxylic acid at position 4 distinguishes it from APY29 and AT9283, which may lack this group, altering solubility and target interactions .

Table 2: Bioactivity Comparison

Compound Biological Activity IC₅₀/EC₅₀ (µM) Key SAR Insights
6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid Antimicrobial (theoretical), kinase inhibition (predicted) N/A Bromo and oxo groups may reduce cytotoxicity compared to electron-donating analogs .
APY29 ssSTK inhibition, anticancer <1.0 Benzimidazole nucleus critical for hydrogen bonding with ssSTK .
Compound 9b (B-norcholesteryl) Antiproliferative (HeLa, A549) 2.2–4.9 Electron-donating groups enhance cytotoxicity .
CAS 255064-08-5 Potential antimicrobial/antifungal N/A Carboxylic acid at position 4 may improve solubility for drug delivery .

Key Findings :

  • Electron-withdrawing vs. donating groups: The bromo group in the target compound may reduce antiproliferative activity compared to B-norcholesteryl derivatives (e.g., Compound 9b) with electron-donating groups, which exhibit IC₅₀ values <5 µM .
  • Kinase inhibition : Unlike APY29, which directly inhibits ssSTK via benzimidazole-mediated hydrogen bonds, the target compound’s methyl and oxo groups might sterically hinder similar interactions .

Pharmacokinetic and Physicochemical Properties

Table 3: Physicochemical Comparison

Compound logP (Predicted) Solubility (mg/mL) pKa (Carboxylic Acid)
6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid 1.5–2.0 Moderate (~0.1) ~3.0–4.0
CAS 255064-08-5 1.2–1.8 High (~1.0) ~2.5–3.5
Compound 9b 3.0–3.5 Low (~0.01) N/A

Key Insights :

  • The carboxylic acid at position 4 lowers pKa compared to non-acidic derivatives, favoring ionization at physiological pH for improved bioavailability .

Actividad Biológica

6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid possesses a unique structure that contributes to its biological activity. The molecular formula is C10H8BrN3O3C_{10}H_{8}BrN_{3}O_{3} with a molecular weight of approximately 288.09 g/mol. The presence of the bromine atom and the carboxylic acid group are significant for its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. A study highlighted that various benzimidazole compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against Bacillus subtilis and 5.64 to 77.38 µM against Staphylococcus aureus . While specific data for 6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid is limited, its structural analogs suggest potential antimicrobial efficacy.

Anticancer Activity

Benzimidazole derivatives have shown promise in anticancer research. A recent study demonstrated that modifications in the benzimidazole structure can enhance anticancer activity significantly. For example, compounds with specific substitutions reduced the viability of cancer cell lines such as A549 (lung cancer) by significant margins . Although direct studies on 6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid are scarce, its structural features align with those known to exhibit anticancer properties.

The mechanism through which benzimidazoles exert their biological effects often involves inhibition of key enzymes or pathways in target organisms or cells. For instance, they may inhibit microtubule formation in cancer cells or interfere with nucleic acid synthesis in microbes . The specific interactions of 6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid with biological targets require further investigation to elucidate its precise mechanisms.

Case Studies

  • Antimicrobial Evaluation : A comparative study on various benzimidazole derivatives revealed that certain structural modifications led to enhanced antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. These findings suggest that 6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid could be evaluated similarly for its antimicrobial potential .
  • Anticancer Research : In vitro studies on structurally similar compounds have shown promising results in reducing cell viability in various cancer lines, indicating that 6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid may possess similar anticancer properties .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.